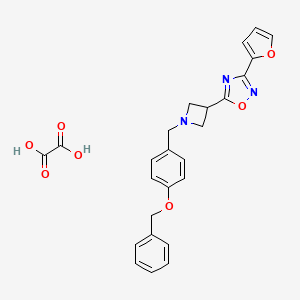
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups, including an azetidine ring, a furan ring, and an oxadiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the benzyloxy and benzyl groups, and the formation of the oxadiazole ring.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The three-dimensional structure would be influenced by these groups and their interactions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the azetidine, furan, and oxadiazole rings suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide details on this compound’s properties.Scientific Research Applications
Photochemical Properties
The photochemical behavior of 1,3,4-oxadiazoles and furans has been studied, revealing their ability to undergo cycloaddition reactions under UV irradiation. This property can be harnessed in synthetic chemistry for constructing complex molecular architectures, potentially including the synthesis of new drug molecules or materials with unique optical properties (Tsuge, Oe, & Tashiro, 1973).
Biological Activities
Compounds containing oxadiazole and furoxan moieties have demonstrated a broad spectrum of biological activities. These include antimicrobial, antiparasitic, and anticancer effects, as well as vasorelaxant activity. The versatility in biological activities suggests the potential of the compound for drug discovery and development (Cerecetto & Porcal, 2005).
Synthetic Utility
The 1,3,4-oxadiazole nucleus, in particular, has been identified as an important synthon in drug development, given its presence in several commercially available drugs with diverse therapeutic applications. This highlights the compound's synthetic utility and its potential role in generating novel therapeutic agents (Siwach & Verma, 2020).
Mechanistic Insights
Studies on furoxans have elucidated their mechanism of action in biological systems, such as the vasodilator action mediated through the generation of nitric oxide. This mechanistic insight can guide the development of compounds for specific therapeutic purposes, leveraging the nitric oxide-donating properties of furoxans (Feelisch, Schönafinger, & Noack, 1992).
Drug Development and Pharmacological Potential
The integration of oxadiazole and furan moieties into drug molecules has been explored, with compounds showing promising pharmacological profiles, including tyrosinase inhibition. This suggests the potential of the compound for contributing to the development of new treatments for conditions like melanoma or as skin whitening agents, highlighting its therapeutic potential (Irfan et al., 2022).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s not possible to provide details on this compound’s safety and hazards.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its properties, investigations into its mechanism of action, and exploration of its potential uses in fields such as medicinal chemistry.
properties
IUPAC Name |
3-(furan-2-yl)-5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.C2H2O4/c1-2-5-18(6-3-1)16-28-20-10-8-17(9-11-20)13-26-14-19(15-26)23-24-22(25-29-23)21-7-4-12-27-21;3-1(4)2(5)6/h1-12,19H,13-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSVKTAVLSLLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2894407.png)
![ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2894409.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894410.png)
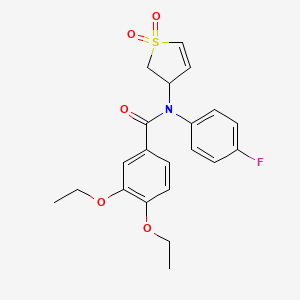
![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2894414.png)
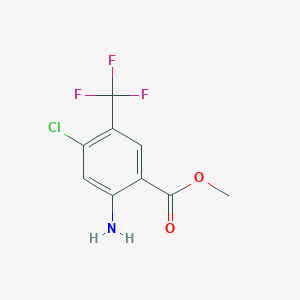
![2-Benzoyl-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-3-amine](/img/structure/B2894418.png)
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2894419.png)
![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)
![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2894423.png)
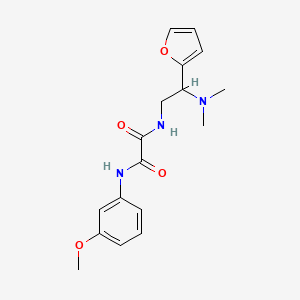
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)
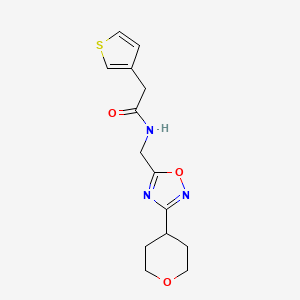
![3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)